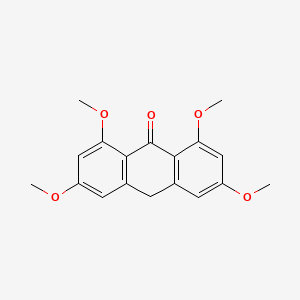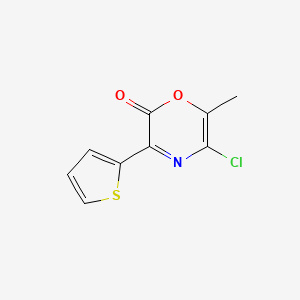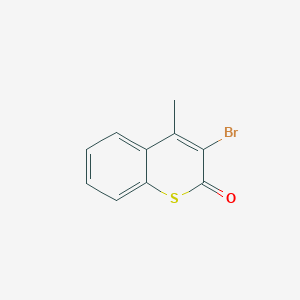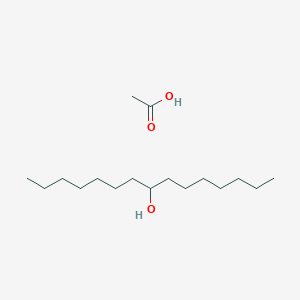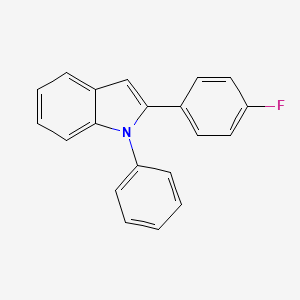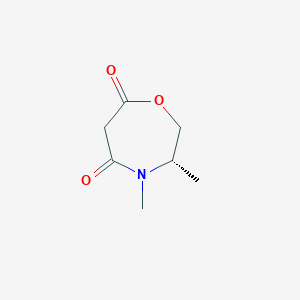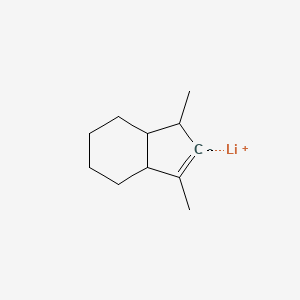![molecular formula C16H26OSi B15163111 Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane CAS No. 148853-44-5](/img/structure/B15163111.png)
Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane: is an organosilicon compound with the molecular formula C₁₆H₂₆OSi . It is a clear liquid that ranges in color from colorless to light orange or yellow. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can be synthesized through the reaction of 1-phenylhept-1-EN-1-ol with trimethylchlorosilane in the presence of a base such as triethylamine . The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the exclusion of moisture and other contaminants. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane can undergo oxidation reactions to form silanols or siloxanes.
Reduction: The compound can be reduced to form simpler silanes.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: or can be employed.
Substitution: Grignard reagents or organolithium compounds are often used.
Major Products Formed:
Oxidation: Silanols, siloxanes
Reduction: Simpler silanes
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the protection of hydroxyl groups during multi-step synthesis .
Biology and Medicine: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It is also explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups .
Industry: Industrially, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity makes it valuable in the development of new materials with unique properties .
Wirkmechanismus
The mechanism of action of Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane involves the formation of stable silicon-carbon bonds. The compound can act as a nucleophile or electrophile depending on the reaction conditions. Its reactivity is primarily due to the presence of the trimethylsilyl group, which can stabilize transition states and intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with the formula (CH₃)₃SiH.
Triethylsilane: A related compound that is a liquid at room temperature and used in similar applications.
Uniqueness: Trimethyl[(1-phenylhept-1-EN-1-YL)oxy]silane is unique due to its specific structure, which includes a phenyl group and a heptenyl chain. This structure imparts distinct reactivity and properties compared to other silanes, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
148853-44-5 |
|---|---|
Molekularformel |
C16H26OSi |
Molekulargewicht |
262.46 g/mol |
IUPAC-Name |
trimethyl(1-phenylhept-1-enoxy)silane |
InChI |
InChI=1S/C16H26OSi/c1-5-6-7-11-14-16(17-18(2,3)4)15-12-9-8-10-13-15/h8-10,12-14H,5-7,11H2,1-4H3 |
InChI-Schlüssel |
FDFVKRFPHMWEHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=C(C1=CC=CC=C1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
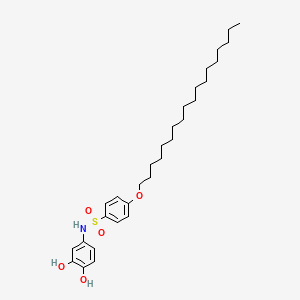
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
![2-[(Pyridine-4-carbonyl)amino]ethane-1-sulfonic acid](/img/structure/B15163056.png)
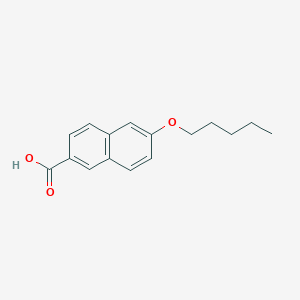
![Acetic acid, [(4-methoxyphenyl)imino]-, 2-propenyl ester](/img/structure/B15163072.png)
